1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane
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Overview
Description
Starting Materials: The synthesized pyrazole and pyrrole.
Reaction Conditions: This step may involve a coupling reaction using a palladium catalyst under inert atmosphere conditions.
Formation of the Azepane Ring:
Starting Materials: The intermediate compound from the previous step and an appropriate azepane precursor.
Reaction Conditions: This step typically involves nucleophilic substitution reactions under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated synthesis techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane typically involves multi-step organic reactions. One common route includes:
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Formation of the Pyrazole Ring:
Starting Materials: 4-fluorophenylhydrazine and an appropriate diketone.
Reaction Conditions: The reaction is often carried out in ethanol under reflux conditions, with an acid catalyst such as acetic acid to facilitate cyclization.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which 1-[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound may inhibit key enzymes or block receptor sites, thereby disrupting cellular processes that lead to inflammation or tumor growth.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole: Another fluorinated pyrazole with potential anticancer activity.
Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate: A compound with a similar pyrrole structure.
Uniqueness: 1-[1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]azepane is unique due to its combination of a pyrazole ring with both fluorophenyl and pyrrole substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H21FN4O |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
azepan-1-yl-[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone |
InChI |
InChI=1S/C20H21FN4O/c21-16-7-9-17(10-8-16)25-19(23-11-5-6-12-23)18(15-22-25)20(26)24-13-3-1-2-4-14-24/h5-12,15H,1-4,13-14H2 |
InChI Key |
ZSLWWDMUWPFOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Origin of Product |
United States |
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